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molecular formula C9H12N2 B2455755 5-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine CAS No. 83081-95-2

5-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine

Cat. No. B2455755
M. Wt: 148.209
InChI Key: QDHVDYGBMNIJCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07985753B2

Procedure details

To a solution of aldehyde A (1 mol) in benzene (approx. 20 ml per 1 g of the starting compound) nitromethane (1.2 mol), piperidine (0.1 mol) and acetic acid (0.1 mol) are added. The reaction mixture is refluxed for 2.5 h with azeotrope removing of water. Then, the solvent is evaporated in vacuo. The residue is triturated with cold methanol, filtered, washed with cold methanol that resulted in product crystals in good to moderate yields.
[Compound]
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
starting compound
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.2 mol
Type
reactant
Reaction Step One
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([CH3:4])([O-])=O.[NH:5]1[CH2:10][CH2:9]CCC1.C(O)(=O)C.[CH:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1>>[CH3:9][CH:10]1[NH:5][CH2:16][CH2:17][C:18]2[N:1]=[CH:4][CH:15]=[CH:20][C:19]1=2

Inputs

Step One
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
starting compound
Quantity
1 g
Type
reactant
Smiles
Name
Quantity
1.2 mol
Type
reactant
Smiles
[N+](=O)([O-])C
Name
Quantity
0.1 mol
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
0.1 mol
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is refluxed for 2.5 h with azeotrope
Duration
2.5 h
CUSTOM
Type
CUSTOM
Details
removing of water
CUSTOM
Type
CUSTOM
Details
Then, the solvent is evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue is triturated with cold methanol
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with cold methanol that
CUSTOM
Type
CUSTOM
Details
resulted in product crystals in good to moderate yields

Outcomes

Product
Name
Type
Smiles
CC1C=2C=CC=NC2CCN1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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